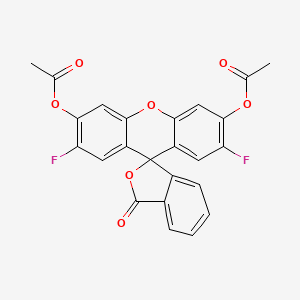![molecular formula C27H29NO6 B15295213 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is a complex organic compound with potential applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, ester, and amine groups. This compound is a potential degradation product of phenylephrine, a common over-the-counter medication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are often carried out under controlled temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the ester group can yield alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: As a degradation product of phenylephrine, it may have pharmacological properties worth exploring.
Industry: It can be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is not well understood. its molecular structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl and amine groups can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active intermediates .
類似化合物との比較
Similar Compounds
Phenylephrine: A common over-the-counter medication with a similar structure.
Epinephrine: Another compound with similar functional groups and pharmacological properties.
Norepinephrine: Shares structural similarities and is involved in similar biological pathways.
Uniqueness
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is unique due to its combination of functional groups and its potential as a degradation product of phenylephrine. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C27H29NO6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
benzyl 3-hydroxy-4-[[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C27H29NO6/c1-28(27(32)24(29)16-26(31)34-19-21-11-6-3-7-12-21)17-25(30)22-13-8-14-23(15-22)33-18-20-9-4-2-5-10-20/h2-15,24-25,29-30H,16-19H2,1H3/t24?,25-/m0/s1 |
InChIキー |
DEQGOWMIKAMONH-BBMPLOMVSA-N |
異性体SMILES |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
正規SMILES |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


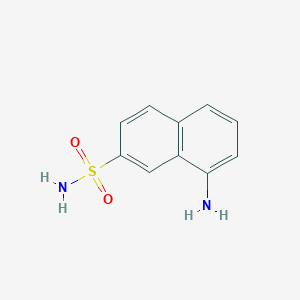
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
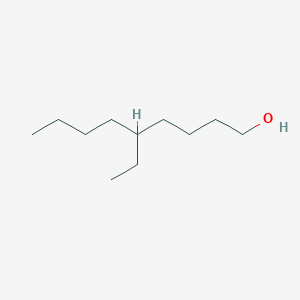

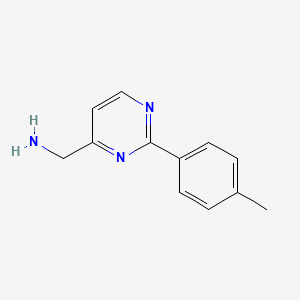
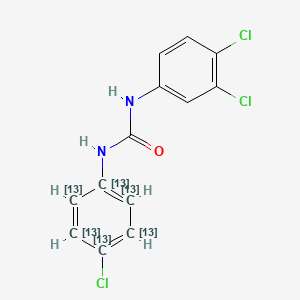
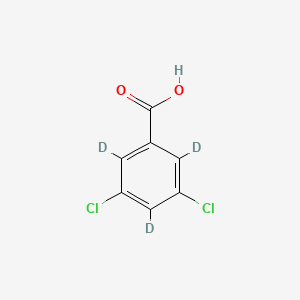
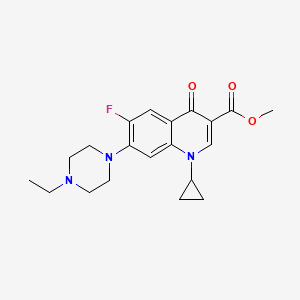
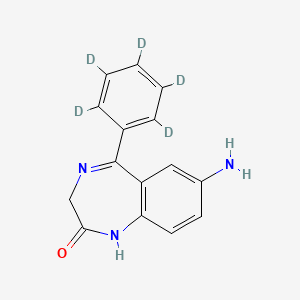
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
